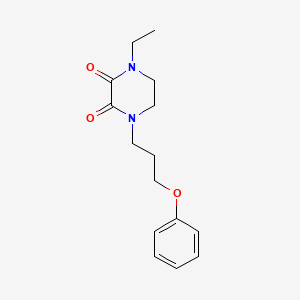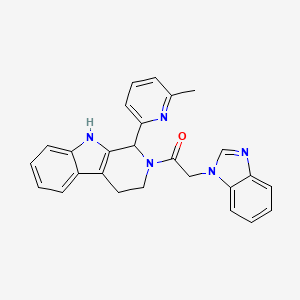![molecular formula C21H30N2O4 B6006494 N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6006494.png)
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription that has been shown to have anticancer properties.
作用機序
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide works by binding to a specific site on RNA polymerase I, preventing it from initiating transcription. This leads to a decrease in ribosome biogenesis, which is necessary for protein synthesis and cell growth. Cancer cells, which have high levels of ribosome biogenesis, are more susceptible to N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide than normal cells. Additionally, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to induce DNA damage and activate the p53 pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease ribosome biogenesis, inhibit cell growth, induce DNA damage, and activate the p53 pathway. In preclinical models, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to inhibit tumor growth and increase survival rates. However, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to have some toxic effects on normal cells, such as bone marrow cells.
実験室実験の利点と制限
One advantage of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. It also has a well-defined mechanism of action, which allows for targeted studies of its effects. However, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has some limitations for lab experiments. It can be difficult to synthesize and purify, which can limit its availability for research. Additionally, its toxic effects on normal cells can make it challenging to study its effects in vivo.
将来の方向性
There are several future directions for research on N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. One direction is to explore its potential in combination therapy with other anticancer agents. Another direction is to investigate its effects on different cancer types and patient populations. Additionally, there is ongoing research on the development of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide analogs that may have improved efficacy and safety profiles. Finally, there is a need for further research on the mechanism of action of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide and its effects on normal cells.
合成法
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is synthesized through a series of chemical reactions starting with 4-bromoanisole and ending with the final product, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. The synthesis involves multiple steps, including Grignard reaction, cyclization, and amidation. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.
科学的研究の応用
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential application in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in cancer cells and necessary for their growth and survival. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been tested in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer, and has shown promising results. It has also been tested in clinical trials for its safety and efficacy in cancer patients.
特性
IUPAC Name |
N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-15-20(24)23-13-11-19(12-14-23)27-18-9-7-16(8-10-18)21(25)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGLIMOEJOSNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)

![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6006447.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)


![2-(2-bromophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6006490.png)
![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)